ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Insights
The compound undergoes a complex reaction with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates in good yields. A dynamic NMR study of a related compound shows a high energy barrier for rotation around the N-aryl single bond, leading to observable atropisomerism (Yavari, Aghazadeh, & Tafazzoli, 2002; Yavari, Nasiri, & Djahaniani, 2005).
Antitumor Activity
Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate exhibits distinct inhibition of the proliferation of some cancer cell lines, highlighting its potential in cancer research (Liu et al., 2018).
Antimicrobial Properties
The compound and its derivatives have been evaluated for their antimicrobial activities, with several showing promising antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Molecular Structure Determination
Studies have determined the crystal structure of related compounds, providing insights into their molecular configuration and potential interactions in biological systems (Makaev et al., 2006).
Synthesis Techniques and Reaction Mechanisms
Research has focused on the synthesis techniques and reaction mechanisms involving the compound, exploring the efficiency of different synthesis methods under varying conditions (Darehkordi & Ghazi, 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex organic molecule that may interact with various biological targets
Mode of Action
It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Properties
IUPAC Name |
ethyl 2-[1-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]naphthalen-2-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-4-28-18(24)12-29-17-10-9-13-7-5-6-8-14(13)15(17)11-16-19(25)22(2)21(27)23(3)20(16)26/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBDNWSQBSFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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